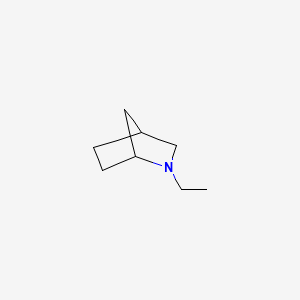
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine is a synthetic organic compound characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 2-position and a diethylamino group at the 1,3-propanediamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Chlorination: The quinazoline ring is then chlorinated at the 2-position using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Propanediamine Moiety: The chlorinated quinazoline is reacted with N1,N1-diethyl-1,3-propanediamine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-4-quinazolinyl)-9-phenyl-9H-carbazole
- 4-[(2-Chloro-4-quinazolinyl)(methyl)amino]phenol
- 1-(2-chloro-4-quinazolinyl)-N3-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-1,2,4-triazole-3,5-diamine
Uniqueness
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine is unique due to its specific substitution pattern and the presence of the diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
192323-91-4 |
|---|---|
Fórmula molecular |
C15H21ClN4 |
Peso molecular |
292.81 g/mol |
Nombre IUPAC |
N-(2-chloroquinazolin-4-yl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C15H21ClN4/c1-3-20(4-2)11-7-10-17-14-12-8-5-6-9-13(12)18-15(16)19-14/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,17,18,19) |
Clave InChI |
YRFSCQOACKDXCX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC1=NC(=NC2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


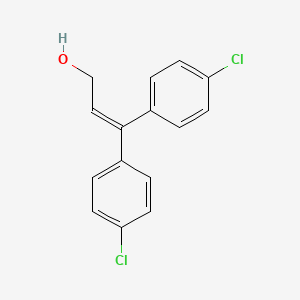
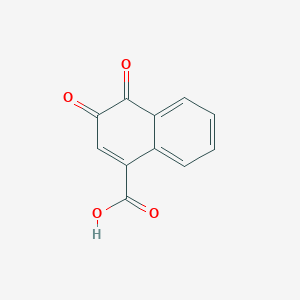
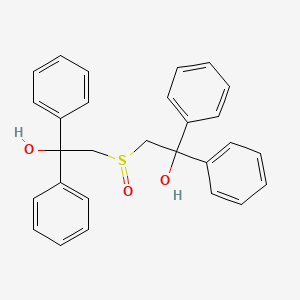
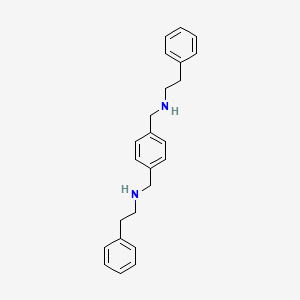
![Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)

![1-[5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13993327.png)
![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)
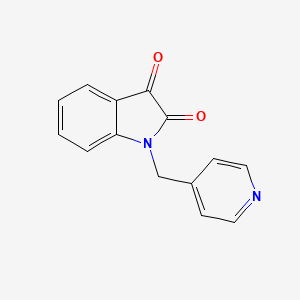
![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)



